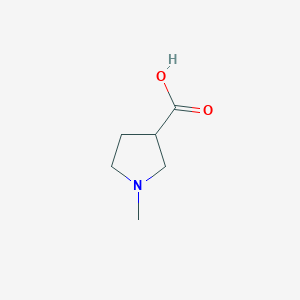

1-Methylpyrrolidine-3-carboxylic acid

Übersicht

Beschreibung

1-Methylpyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C6H11NO2 and its molecular weight is 129.16 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 280668. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The compound belongs to the class of pyrrolidines, which are known to interact with a variety of biological targets . The specific targets and their roles would depend on the exact biological context and the specific modifications made to the pyrrolidine scaffold .

Mode of Action

Pyrrolidine derivatives are known to interact with their targets through a variety of mechanisms, often involving the formation of covalent or non-covalent bonds with target proteins . The specific mode of action would depend on the exact structure of the compound and the nature of its target .

Biochemical Pathways

Pyrrolidine derivatives are known to be involved in a variety of biochemical pathways, often acting as inhibitors or activators of specific enzymes . The exact pathways affected would depend on the specific targets of the compound .

Pharmacokinetics

Pyrrolidine derivatives are generally known to have good bioavailability due to their small size and ability to form hydrogen bonds .

Result of Action

Pyrrolidine derivatives are known to have a variety of biological effects, often related to their ability to modulate the activity of their targets . The specific effects of 1-Methylpyrrolidine-3-carboxylic acid would depend on its specific targets and mode of action .

Action Environment

The action of this compound can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules . These factors can affect the stability of the compound, its ability to reach its targets, and its overall efficacy .

Biologische Aktivität

1-Methylpyrrolidine-3-carboxylic acid (CAS No. 412281-11-9) is a compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 129.16 g/mol

- Purity : Typically available in high purity forms (e.g., 97% purity) .

Pharmacological Activities

This compound has been investigated for various biological activities, including:

1. Anticancer Activity

Research indicates that derivatives of pyrrolidine-3-carboxylic acid have shown promising anticancer properties. For instance, studies on related compounds have demonstrated their ability to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.

| Compound | Cancer Type | IC (µg/mL) | Reference |

|---|---|---|---|

| 5-Methylpyrrolidine-3-carboxylic acid | Hepatocellular carcinoma | 8.5 |

2. Antidiabetic Activity

Pyrrolidine derivatives have been noted for their potential in managing diabetes. They may improve insulin sensitivity and reduce blood glucose levels through various mechanisms, including the modulation of glucose transporters.

3. Antimicrobial Activity

Some studies suggest that pyrrolidine derivatives exhibit antimicrobial properties against a range of pathogens. This activity is crucial for developing new antibiotics in the face of rising antibiotic resistance.

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| This compound | E. coli, S. aureus | 50 µg/mL |

The synthesis of this compound can be achieved through various methods, including asymmetric Michael addition reactions. These methods yield high enantiomeric purity, which is essential for ensuring the desired biological activity .

The proposed mechanism of action for its biological effects involves interaction with specific cellular pathways that regulate apoptosis and cell proliferation. For example, anticancer activity may be mediated by the inhibition of topoisomerase II or modulation of the PI3K/Akt signaling pathway .

Case Studies

Several case studies have highlighted the biological efficacy of this compound and its derivatives:

- Case Study 1 : A study involving hepatoma cells showed that treatment with synthesized pyrrolidine derivatives resulted in significant apoptosis and cell cycle arrest at the G2/M phase.

- Case Study 2 : In diabetic rat models, administration of pyrrolidine-based compounds led to a marked reduction in HbA1c levels compared to control groups, indicating potential for therapeutic use in diabetes management.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Key Intermediate in Drug Synthesis

- MPCA is crucial in synthesizing pharmaceuticals targeting neurological disorders. Its structure allows for modifications that can enhance the efficacy of drug candidates.

- Case Study : Research indicates that derivatives of MPCA have been explored for their neuroprotective properties, potentially leading to new treatments for conditions such as Alzheimer’s disease .

Chiral Building Block

- The compound serves as a chiral building block in the synthesis of complex organic molecules, which is essential in developing enantiomerically pure drugs.

- Example : It has been used in synthesizing pyrrolidine-based drugs, where chirality plays a critical role in biological activity.

Biochemical Research

Amino Acid Metabolism Studies

- MPCA is utilized in studies of amino acid metabolism, helping researchers understand metabolic pathways and their implications in health and disease.

- Research Insight : Investigations into the role of MPCA in metabolic pathways have revealed its potential influence on energy metabolism and cellular signaling .

Polymer Chemistry

Enhancement of Material Properties

- The incorporation of MPCA into polymer formulations improves flexibility and strength, making it valuable in material science.

- Application Example : Polymers modified with MPCA have shown enhanced mechanical properties, which are beneficial for applications in packaging and construction materials .

Agricultural Chemicals

Development of Agrochemicals

- MPCA contributes to formulating more effective herbicides and pesticides, playing a role in sustainable agricultural practices.

- Case Study : Research has demonstrated that MPCA derivatives exhibit herbicidal activity, providing a framework for developing environmentally friendly agrochemicals .

Food Industry

Flavoring Agent and Preservative

- In the food industry, MPCA can serve as a flavoring agent or preservative, offering unique taste profiles while ensuring food safety.

- Usage Insight : Its application has been explored in various food products to enhance flavor without compromising shelf life .

Data Table: Summary of Applications

| Application Area | Description | Case Studies/Examples |

|---|---|---|

| Pharmaceutical | Key intermediate for drugs targeting neurological disorders | Neuroprotective drug development |

| Biochemical Research | Studies on amino acid metabolism | Influence on energy metabolism |

| Polymer Chemistry | Enhances flexibility and strength of polymers | Modified polymers for packaging |

| Agricultural Chemicals | Formulation of effective herbicides and pesticides | Herbicidal activity research |

| Food Industry | Flavoring agent and preservative | Applications in various food products |

Eigenschaften

IUPAC Name |

1-methylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-7-3-2-5(4-7)6(8)9/h5H,2-4H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJGFIWDOHOWUOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40948593 | |

| Record name | 1-Methylpyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40948593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25712-60-1 | |

| Record name | 1-Methylpyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40948593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.